molecular formula C15H15FN2O4 B3127389 Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 338413-22-2

Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B3127389
CAS RN: 338413-22-2
M. Wt: 306.29 g/mol
InChI Key: JFJDMRSFOKBPJY-REZTVBANSA-N
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Description

Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C15H15FN2O4 and its molecular weight is 306.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analysis Methods

  • The paper by Qiu et al. (2009) describes a practical synthesis method for 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of certain pharmaceuticals. This method could potentially be relevant for the synthesis of complex molecules like the one , highlighting the importance of efficient synthesis routes for advanced organic compounds Qiu et al., 2009.

Chemical Interactions with Minerals

  • Michálková and Leszczynski (2011) reviewed interactions of nucleic acid bases with minerals, focusing on computational studies. This research area might provide insights into how complex organic molecules, such as the one , interact with minerals, which could have implications for understanding their stability and behavior in various environments Michálková & Leszczynski, 2011.

Chemical Properties and Applications

  • The review by Fuloria et al. (2020) on reactive carbonyl species (RCS) associated with chronic diseases provides a comprehensive overview of the sources, types, effects, and management of RCS. While the specific compound is not discussed, understanding the broader category of RCS, their detection, and therapeutic management can be relevant for researchers studying similar complex organic compounds Fuloria et al., 2020.

properties

IUPAC Name

methyl 3-[(E)-(2-fluorophenyl)methoxyiminomethyl]-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-9-13(15(20)21-2)11(14(19)18-9)7-17-22-8-10-5-3-4-6-12(10)16/h3-7,11H,8H2,1-2H3,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJDMRSFOKBPJY-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1)C=NOCC2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=O)N1)/C=N/OCC2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({[(2-fluorobenzyl)oxy]imino}methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Methyl 4-((((2-fluorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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